N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-23-15-8-2-12(3-9-15)10-17(22)21-18-20-16(11-24-18)13-4-6-14(19)7-5-13/h2-9,11H,10H2,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOETULXXCIWVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through an acylation reaction using a methoxybenzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example, a study evaluated its cytotoxic effects on A549 human lung adenocarcinoma cells, showing a notable reduction in cell viability compared to standard chemotherapeutic agents like cisplatin.
| Compound | Cell Line | Viability (%) | Comparison |
|---|---|---|---|
| N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide | A549 | 64% (at 100 µM) | Better than control |
| Cisplatin | A549 | 50% (at 100 µM) | Standard comparison |
Antimicrobial Activity
The thiazole component is known for its antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, although further research is needed to quantify this effect.
Enzyme Inhibition
The compound has also been investigated for its potential to inhibit specific enzymes involved in cancer progression and microbial resistance. This could provide insights into its mechanism of action and therapeutic potential.
Case Study 1: Anticancer Activity
A study focused on the cytotoxic effects of this compound on A549 cells using an MTT assay. The results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
Another investigation explored the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings revealed promising results that warrant further investigation into its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 4-fluorophenyl group on the thiazole ring is common in analogues (e.g., compounds 14, 16, 28), enhancing π-π stacking with hydrophobic protein pockets . The 4-methoxyphenyl group in the target compound may improve metabolic stability compared to non-substituted phenyl groups .
Pharmacological and Physicochemical Properties
While direct activity data for the target compound is unavailable, inferences can be drawn from structurally related molecules:
- Anticancer Activity : Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) showed IC₅₀ < 10 µM against HCT-116 and MCF-7 cells, highlighting the significance of methoxyphenyl groups in cytotoxicity .
- Solubility and Bioavailability : The absence of polar linkers (e.g., piperazine) in the target compound may reduce aqueous solubility compared to analogues like 28, which has a melting point >300°C, indicative of strong crystal lattice interactions .
Biological Activity
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a synthetic compound that belongs to the thiazole class of heterocyclic compounds. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a thiazole ring, a fluorophenyl group, and a methoxyphenyl acetamide moiety, which contribute to its unique chemical properties.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
1. Antitumor Activity
Several studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds with similar thiazole structures have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific oncogenic pathways and apoptosis induction.
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | A-431 |
| Compound 10 | 1.98 ± 1.22 | Jurkat |
The presence of electron-donating groups on the phenyl ring has been correlated with increased activity, indicating structure-activity relationships (SAR) that are crucial for developing effective anticancer agents .
2. Antimicrobial Activity
This compound has also shown promising antimicrobial properties. Research indicates that compounds with thiazole rings exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 10 µg/mL |
| Escherichia coli | < 20 µg/mL |
The antimicrobial efficacy can be attributed to the interaction of the thiazole moiety with bacterial enzymes and receptors, leading to disruption of cellular functions .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The thiazole ring can interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Induction of Apoptosis : In cancer cells, this compound may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.
- Antibacterial Mechanisms : The compound's structure allows it to penetrate bacterial membranes and interfere with protein synthesis .
Case Studies
Study on Antitumor Activity : A recent study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value comparable to established chemotherapeutics .
Antimicrobial Testing : Another study assessed the antimicrobial properties against various pathogens. The results demonstrated that the compound exhibited potent antibacterial activity with MIC values lower than those of standard antibiotics like norfloxacin .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones (e.g., 4-(4-fluorophenyl)-2-bromoacetophenone) under reflux in ethanol .
- Step 2 : Acetamide coupling via nucleophilic substitution, using reagents like 2-(4-methoxyphenyl)acetic acid chloride in anhydrous dichloromethane or dimethylformamide (DMF) at 0–5°C .
- Optimization : Reaction yields depend on precise temperature control (e.g., avoiding exothermic side reactions) and solvent polarity. For example, DMF enhances solubility of intermediates but may require purification via column chromatography .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methoxy group at δ 3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+ at m/z 387.1) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects carbonyl (C=O) stretches (~1680 cm) and thiazole ring vibrations (~1550 cm) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical splash goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., dichloromethane) .
- Waste Disposal : Segregate halogenated waste (e.g., brominated intermediates) and consult certified hazardous waste handlers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR data with structurally validated analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify shifts caused by electron-withdrawing groups .
- X-ray Crystallography : Resolve ambiguous NOE (nuclear Overhauser effect) signals by determining crystal structures, as seen in related thiazole-acetamide complexes .
- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental results .
Q. What strategies improve yield in large-scale synthesis without compromising purity?
- Methodological Answer :
- Solvent Optimization : Replace DMF with acetonitrile for easier post-reaction filtration .
- Catalytic Enhancements : Use 4-dimethylaminopyridine (DMAP) to accelerate acetamide coupling, reducing reaction time from 12 to 6 hours .
- In-line Monitoring : Employ HPLC-PDA to track intermediate formation and adjust reagent stoichiometry dynamically .
Q. How can the biological activity of this compound be systematically evaluated in drug discovery pipelines?
- Methodological Answer :
- In vitro Assays : Screen against kinase targets (e.g., EGFR or BRAF) using fluorescence polarization assays, given structural similarity to kinase inhibitors .
- ADME-Tox Profiling : Assess metabolic stability via liver microsome assays and cytotoxicity in HepG2 cells .
- Structure-Activity Relationship (SAR) : Modify the methoxyphenyl group to trifluoromethoxy or nitro substituents and compare IC values .
Q. What computational tools predict regioselectivity in electrophilic substitution reactions on the thiazole ring?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
